2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Library

Medicinal chemistry groups synthesizing kinase inhibitor libraries face synthetic bottlenecks from limited diversification points on intermediates. This compound solves this with three orthogonal reactive handles (4-Cl, 2-Cl, 6-CHO), enabling n³ combinatorial library expansion. • Sequential SNAr at 4-Cl then 2-Cl, then 6-CHO reductive amination for 3D diversity from one scaffold • Eliminates formylation step vs. non-aldehyde analog, reducing synthesis time 15-25% • Supports EGFR/PI3K inhibitor programs with documented nanomolar IC₅₀ values • Supplied at ≥97% purity with CoA (NMR, HPLC, GC); ICH Q7-compatible for GMP campaigns

Molecular Formula C7H2Cl2N2OS
Molecular Weight 233.07 g/mol
Cat. No. B12862357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde
Molecular FormulaC7H2Cl2N2OS
Molecular Weight233.07 g/mol
Structural Identifiers
SMILESC1=C(SC2=C1N=C(N=C2Cl)Cl)C=O
InChIInChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-7(9)11-6)1-3(2-12)13-5/h1-2H
InChIKeyFQZPHXSSYHHUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Sourcing & Structural Baseline


2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 1446408-10-1, MW 233.07 g/mol) is a trifunctional heterocyclic building block featuring a thieno[3,2-d]pyrimidine core with two chlorine atoms at positions 2 and 4 and a carbaldehyde group at position 6. Its canonical SMILES is O=CC1=CC2=NC(Cl)=NC(Cl)=C2S1 [1]. This compound is supplied by multiple reputable vendors as a research intermediate, with standard purity specifications ranging from 95% to 98% . It serves primarily as a key synthetic intermediate for constructing kinase inhibitor libraries targeting EGFR, PI3K, and other tyrosine kinases [2].

Orthogonal handles for stepwise derivatization
Fits parallel synthesis and kinase-targeted library design
Pre-installed aldehyde streamlines downstream chemistry

2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Why Analogs Fail


The scientific selection of 2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde over close analogs is driven by its unique orthogonal reactivity profile. The combination of two chlorine leaving groups (positions 2 and 4) with a single carbaldehyde (position 6) enables sequential, chemoselective derivatization strategies that are impossible with mono-chloro or non-halogenated analogs [1]. Replacing this compound with 4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 875340-14-0, one chlorine atom) reduces the number of nucleophilic substitution sites by 50%, severely limiting library diversification potential. Similarly, substituting with 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3), which lacks the aldehyde group, eliminates the capacity for reductive amination, Wittig olefination, and oxime ligation at the 6-position [2]. The evidence below quantifies these differentiation dimensions.

Reactive-site reduction
Mono-chloro analogs provide fewer handles, which may constrain diversification complexity.
Missing aldehyde functionality
Non-aldehyde analogs require a separate formylation step, introducing potential yield and selectivity variability.
Purity-grade mismatch
Lower purity grades in some analogs may increase repurification burden before sensitive transformations.

2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Quantitative Evidence vs. Analogs


Trifunctional Reactivity: Three Orthogonal Handles

2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde provides three discrete, sequentially addressable reactive centers: the 4-Cl (most electrophilic toward SNAr), the 2-Cl (less electrophilic, addressable under forcing conditions), and the 6-CHO (aldehyde, orthogonal via reductive amination or Wittig chemistry). The mono-chloro analog 4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 875340-14-0) offers only two reactive sites (one Cl plus one CHO), representing a 33% reduction in derivatizable positions . The non-aldehyde analog 2,4-dichlorothieno[3,2-d]pyrimidine (CAS 16234-14-3) offers only two reactive sites (both Cl), a 50% reduction in functional diversity . These reactive-site counts are experimentally grounded in the stepwise substitution chemistry documented in kinase inhibitor syntheses, where the 4-position chlorine is displaced first with amine nucleophiles, followed by 2-position displacement, and finally 6-CHO elaboration [1].

Reactive handles
Direct comparison
Target: 3 centers vs. Mono-Cl: 2 centers, Unsubstituted: 1 center
Supports sequential library diversification
SNAr reactivity order depends on conditions
Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Library

Higher Purity Grade vs. Closest Analog

The target compound is commercially available at a verified purity of 98% from Leyan (Cat. 1565995) and 97% from Aladdin Scientific (Cat. D682378) and CenMed (Cat. C09-1531-779) [1], with a minimum specification of 95% from AKSci and CymitQuimica. In contrast, the closest mono-chloro analog, 4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde (CAS 875340-14-0), is consistently listed at 95% purity across sourcing databases , with no vendor offering a ≥97% grade.

Purity grade
Supplier data
98% (Leyan) / 97% (Aladdin)
May reduce need for repurification
Vendor specifications; verify current lot
Chemical Procurement Quality Assurance Intermediate Sourcing

Synthetic Step Reduction via Pre-Installed Aldehyde

The molecular weight (MW) of 2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde (233.07 g/mol, C7H2Cl2N2OS) [1] is 17.2% higher than that of the non-aldehyde analog 2,4-dichlorothieno[3,2-d]pyrimidine (205.06 g/mol, C6H2Cl2N2S) and 17.3% higher than the mono-chloro aldehyde analog (198.63 g/mol, C7H3ClN2OS) . However, the aldehyde group pre-installed on the target compound eliminates one entire synthetic step (formylation) that would be required if starting from the non-aldehyde core. For an industrial synthesis campaign employing formylation (e.g., BuLi/DMF or Vilsmeier-Haack), the step count reduction translates to an estimated 15–25% reduction in total synthesis time and a corresponding reduction in solvent and reagent consumption [2].

Step economy
Method context
Pre-installed CHO saves 1 formylation step vs. Non-CHO analog requires additional step
Estimated 15–25% time reduction possible
Based on reported formylation protocols; batch-dependent
Atom Economy Process Chemistry Buyer Decision Matrix

Proven Kinase Inhibitor Lineage for EGFR and PI3Kα

Derivatives synthesized from 2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde as a core intermediate have yielded compounds with potent kinase inhibitory activity. Romagnoli et al. (2019) reported 6-substituted thieno[3,2-d]pyrimidine analogues exhibiting dual EGFR kinase and microtubule inhibitory activity, with the most potent compound (6g) showing IC₅₀ values in the single-digit to double-digit nanomolar range across multiple cancer cell lines [1]. Separately, thieno[3,2-d]pyrimidine-based PI3Kα inhibitors derived from the same scaffold have demonstrated IC₅₀ values as low as 43 nM in enzymatic assays [2], with dual PI3K/mTOR inhibitors achieving sub-nanomolar Ki values (0.9 nM for PI3Kδ) [3]. While the aldehyde itself is a precursor rather than a final drug, the quantitative potency of its downstream products directly validates the synthetic value of the 2,4-dichloro-6-formyl substitution pattern.

Derivative activity
Cross-study reported
IC₅₀ 0.9 nM (PI3Kδ), low nM (EGFR/microtubule)
Supports scaffold selection for kinase programs
Activity is derivative context; not a compound property
Kinase Inhibition EGFR PI3Kα Anticancer

Unique Chemical Identifiers vs. Analogs

2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde is uniquely identified by CAS Registry Number 1446408-10-1 and MDL Number MFCD29110717 [1]. The mono-chloro analog 4-chlorothieno[3,2-d]pyrimidine-6-carbaldehyde carries a distinct CAS (875340-14-0) and a different MDL (MFCD12923081) . The non-aldehyde analog 2,4-dichlorothieno[3,2-d]pyrimidine carries CAS 16234-14-3 and MDL MFCD08448158 . These unique, non-overlapping chemical identifiers ensure that procurement, inventory, and regulatory documentation precisely distinguish the target compound from all analogs, eliminating the risk of cross-shipment or misidentification that can occur with structurally similar intermediates.

Identity verification
Direct comparison
CAS 1446408-10-1 (unique vs. analogs)
Ensures audit trail integrity
Verified via PubChem and vendor listings
Chemical Identity Regulatory Compliance Inventory Management

Cold-Chain Storage vs. Room Temperature Analog

Vendor specifications indicate that 2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde requires storage at 2–8°C , while the non-aldehyde analog 2,4-dichlorothieno[3,2-d]pyrimidine is specified for long-term storage at room temperature in a cool, dry place . This differential reflects the inherent reactivity of the aldehyde functional group, which is susceptible to air oxidation over extended periods. The refrigerated storage requirement is a direct consequence of the same aldehyde functionality that provides the compound's synthetic advantage, and buyers must account for cold-chain logistics when planning procurement volumes and storage infrastructure.

Storage
Direct comparison
2–8°C (refrigerated) vs. Ambient for non-CHO analog
Cold-chain logistics required
Based on vendor storage specifications
Stability Storage Conditions Long-Term Procurement Planning

2,4-Dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde: Key Application Scenarios


Parallel Kinase Inhibitor Library Synthesis

The three orthogonal reactive handles (4-Cl, 2-Cl, 6-CHO) of 2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde uniquely enable a three-dimensional diversity strategy for kinase inhibitor library construction [1]. In step 1, a primary or secondary amine displaces the more electrophilic 4-Cl under mild SNAr conditions. In step 2, a second, different amine displaces the 2-Cl under more forcing conditions. In step 3, the 6-CHO is elaborated via reductive amination with a third amine, generating trisubstituted thieno[3,2-d]pyrimidine derivatives. This sequential diversification strategy, using a single starting material with three reactive sites, yields a combinatorial library size scaling as n³ rather than n² (for a two-handle intermediate), providing exponentially greater chemical space coverage per procurement dollar [2].

Dual EGFR/Microtubule Inhibitor Synthesis

The 6-carbaldehyde group is structurally critical for generating dual EGFR kinase/microtubule inhibitors, as demonstrated by Romagnoli et al. (2019), where 6-substituted thieno[3,2-d]pyrimidine analogues achieved IC₅₀ values in the nanomolar range [1]. Starting from 2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde, the 6-CHO can be directly converted to styryl, amino, or oxime derivatives that are essential for microtubule depolymerization activity. The non-aldehyde analog 2,4-dichlorothieno[3,2-d]pyrimidine cannot access this dual mechanism without an additional, low-yielding formylation step, making the pre-formylated compound the rational procurement choice for programs targeting this mechanism [2].

GMP-Compliant Sourcing with Full Traceability

For pharmaceutical development programs requiring documentation under ICH Q7 (GMP for APIs), the target compound's unique CAS (1446408-10-1), MDL (MFCD29110717), and commercially available purity up to 98% provide a verifiable, auditable chain of identity from procurement to final API [1][2]. This contrasts with analogs that either lack comparable purity grades (mono-chloro analog max. 95%) or carry different identifiers that could cause documentation discrepancies during regulatory filing. The compound is supplied with certificates of analysis (CoA) including NMR, HPLC, and GC data from vendors such as Bidepharm and Aladdin, supporting direct use in GMP synthesis campaigns [3].

PI3Kα/mTOR Inhibitor Cores Without Formylation

The pre-installed 6-carbaldehyde on 2,4-dichlorothieno[3,2-d]pyrimidine-6-carbaldehyde eliminates the formylation step required when starting from 2,4-dichlorothieno[3,2-d]pyrimidine [1]. This synthetic step savings translates to an estimated 15–25% reduction in overall synthesis time and a corresponding decrease in solvent and reagent consumption per batch [2]. For medicinal chemistry groups synthesizing PI3Kα inhibitors that have demonstrated IC₅₀ values as low as 43 nM [3], this represents a quantifiable cost-of-goods advantage that directly impacts budget allocation and throughput in lead optimization campaigns.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Trifunctional orthogonality
Stepwise reactivity protocol review
Dual EGFR/microtubule inhibitor research
6-CHO functionalization pathway
Derivative activity context review
Intermediate sourcing with documentation
Unique identifiers and purity grade
CoA and identity verification review
PI3Kα/mTOR inhibitor core synthesis
Pre-installed aldehyde functionality
Process efficiency and step reduction review
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